molecular formula IO5-3 B1232801 (TBPY-5)-pentaoxoiodate(3-)

(TBPY-5)-pentaoxoiodate(3-)

Cat. No.: B1232801
M. Wt: 206.9 g/mol
InChI Key: SWXNPWCXBRAIOF-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(TBPY-5)-Pentaoxoiodate(3−) is a monoanionic iodine(VII) oxo complex with a trigonal-bipyramidal (TBPY-5) geometry. Its structure consists of a central iodine atom coordinated by five oxo ligands (O) in a symmetrical TBPY-5 arrangement, resulting in the formula $ \text{[IO}5]^{3-} $. This compound is notable for its role as a transient intermediate in the interconversion between hexaoxoiodate(VII) ($ \text{H}2\text{IO}6^- $) and tetraoxoiodate(VII) ($ \text{IO}4^- $) in aqueous solution .

Properties

Molecular Formula

IO5-3

Molecular Weight

206.9 g/mol

IUPAC Name

trioxido(dioxo)-λ7-iodane

InChI

InChI=1S/H3IO5/c2-1(3,4,5)6/h(H3,2,3,4,5,6)/p-3

InChI Key

SWXNPWCXBRAIOF-UHFFFAOYSA-K

SMILES

[O-]I(=O)(=O)([O-])[O-]

Canonical SMILES

[O-]I(=O)(=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Geometry : TBPY-5, confirmed via temperature-jump relaxation kinetics and thermodynamic modeling .
  • Thermodynamics : The interconversion process involves significant entropy changes ($ \Delta S^\circ = 236 \, \text{J.mol}^{-1}\text{.K}^{-1} $) due to solvent reorganization during hydration/dehydration .
  • Kinetics : Activation parameters for dehydration include $ \Delta H^\ddagger = 39 \, \text{kJ.mol}^{-1} $ and $ \Delta S^\ddagger = -40 \, \text{J.mol}^{-1}\text{.K}^{-1} $, indicating a highly ordered transition state .
  • Stability : The intermediate is short-lived under ambient conditions, with its existence inferred from kinetic data rather than direct structural characterization .

Comparison with Structurally Similar Compounds

(TBPY-5)-Pentacyanonickelate(3−)

  • Formula : $ \text{[Ni(CN)}_5]^{3-} $
  • Geometry: TBPY-5, with five cyano ligands around nickel.
  • Charge : −3, similar to the iodate analogue.
  • Key Differences: Ligand Type: Cyano ligands ($ \text{CN}^- $) are stronger field ligands than oxo, leading to greater crystal field stabilization and slower ligand substitution kinetics. Metal Center: Nickel(II) vs. iodine(VII); the former exhibits typical transition-metal redox behavior, while iodine(VII) is a hypervalent main-group element. Applications: Used in coordination chemistry for synthesizing heterometallic complexes, unlike the iodate intermediate, which is primarily of mechanistic interest .

(TBPY-5)-Pentaoxotungstate(4−)

  • Formula : $ \text{[WO}_5]^{4-} $
  • Geometry : TBPY-5, analogous to the iodate species.
  • Charge : −4, differing from the iodate’s −3 charge.
  • Key Differences :
    • Oxidation State : Tungsten(VI) vs. iodine(VII); tungsten complexes are more redox-inert.
    • Solubility : Tungstates are generally less soluble in water due to higher charge density.
    • Synthetic Utility : Tungstates are used in catalysis and materials science, whereas the iodate intermediate is a fleeting species in aqueous equilibria .

Comparison with Functionally Related Iodine Oxo Anions

Tetraoxoiodate(VII) ($ \text{IO}_4^- $)

  • Geometry : Tetrahedral ($ T_d $).
  • Stability : Predominant species in aqueous solution at 25°C.
  • Reactivity : Participates in redox and acid-base reactions, unlike the pentaoxo intermediate, which is mechanistically restricted to hydration/dehydration processes .

Hexaoxoiodate(VII) ($ \text{H}2\text{IO}6^- $)

  • Geometry : Octahedral ($ O_h $).
  • Hydration : Favored at lower temperatures, with a standard enthalpy change ($ \Delta H^\circ $) of 62 kJ·mol⁻¹ for dehydration to $ \text{IO}_4^- $.
  • Solvent Interaction : Stronger hydrogen bonding with water compared to the pentaoxo intermediate, as evidenced by entropy changes .

Data Table: Comparative Analysis of TBPY-5 Complexes and Iodine Oxo Anions

Compound Formula Geometry Charge Key Properties Reference
(TBPY-5)-Pentaoxoiodate(3−) $ \text{[IO}_5]^{3-} $ TBPY-5 −3 Transient intermediate; $ \Delta S^\circ = 236 \, \text{J.mol}^{-1}\text{.K}^{-1} $.
(TBPY-5)-Pentacyanonickelate(3−) $ \text{[Ni(CN)}_5]^{3-} $ TBPY-5 −3 Stable; used in coordination chemistry.
(TBPY-5)-Pentaoxotungstate(4−) $ \text{[WO}_5]^{4-} $ TBPY-5 −4 High charge density; catalytic applications.
Tetraoxoiodate(VII) $ \text{IO}_4^- $ $ T_d $ −1 Dominant species at 25°C; redox-active.
Hexaoxoiodate(VII) $ \text{H}2\text{IO}6^- $ $ O_h $ −1 Hydration favored at low temperatures; $ \Delta H^\circ = 62 \, \text{kJ.mol}^{-1} $.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.